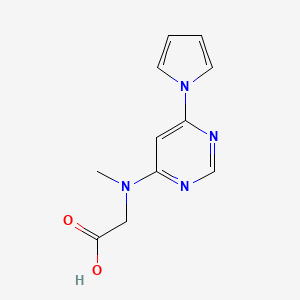

2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid

Description

Properties

IUPAC Name |

2-[methyl-(6-pyrrol-1-ylpyrimidin-4-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-14(7-11(16)17)9-6-10(13-8-12-9)15-4-2-3-5-15/h2-6,8H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRQXBBBHXTGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC=NC(=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Functionalization

The pyrimidine ring bearing a 1H-pyrrol-1-yl substituent at the 6-position is typically synthesized by nucleophilic aromatic substitution of a halogenated pyrimidine precursor with pyrrole under controlled conditions. This step often employs mild bases and polar aprotic solvents to facilitate substitution without ring degradation.

Alternative methods involve palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyrrole ring to the pyrimidine scaffold, offering regioselectivity and high yields.

Introduction of the Methylaminoacetic Acid Side Chain

The methylaminoacetic acid fragment is introduced by reacting the 4-position of the pyrimidine ring (typically bearing a leaving group such as chlorine) with methylaminoacetic acid or its esters under nucleophilic substitution conditions.

Ester intermediates can be employed to improve solubility and reaction efficiency, followed by hydrolysis to yield the free acid.

The reaction is generally performed in polar solvents such as DMF or methanol, with bases like potassium carbonate or sodium hydride to deprotonate the amino acid and promote nucleophilic attack.

Purification and Isolation

The final compound is purified by chromatographic techniques, including silica gel column chromatography or preparative HPLC, to ensure removal of impurities such as unreacted starting materials, side products, and metal catalysts.

Crystallization from suitable solvents may be employed to obtain analytically pure this compound.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution or Pd-catalyzed coupling | Halogenated pyrimidine + pyrrole, base, solvent (e.g., DMF) | Formation of 6-(1H-pyrrol-1-yl)pyrimidin intermediate |

| 2 | Nucleophilic substitution | Intermediate + methylaminoacetic acid or ester, base (K2CO3/NaH), solvent (methanol/DMF) | Attachment of methylaminoacetic acid moiety |

| 3 | Hydrolysis | Ester hydrolysis with aqueous NaOH or acidic conditions | Conversion to free acid form |

| 4 | Purification | Chromatography/crystallization | Pure this compound |

Research Findings and Optimization Notes

Yields and Purity: Reported yields for analogous pyrimidine derivatives synthesized via nucleophilic aromatic substitution typically range from 60-85%, with purity >95% after purification.

Reaction Times and Temperatures: Reactions are often conducted at elevated temperatures (80-110 °C) for extended periods (12-24 hours) to ensure complete conversion, monitored by HPLC or TLC.

Side Reactions: Potential side reactions include over-alkylation or hydrolysis of sensitive groups; careful control of stoichiometry and reaction conditions mitigates these issues.

Catalyst Removal: For Pd-catalyzed couplings, residual palladium must be rigorously removed to avoid interference in downstream applications.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Direct substitution on halogenated pyrimidine | Simple reagents, straightforward conditions | Requires activated pyrimidine, moderate yields |

| Pd-Catalyzed Coupling | Buchwald-Hartwig amination of pyrrole and pyrimidine | High regioselectivity, good yields | Requires Pd catalyst, cost, and removal steps |

| Ester Hydrolysis Approach | Use of ester intermediates for better solubility | Improved reaction control, easier purification | Additional hydrolysis step needed |

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of drugs to treat various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility in chemical reactions makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Detailed Analysis of Structural Differences

Substituent Effects

- Functional Groups : The acetic acid group in the target compound offers superior solubility (pKa ~2.5) compared to the ethanesulfonic acid in Example 427 (pKa ~1.5) or the hydroxyl-rich chain in Example 427, which may improve tissue penetration but limit oral bioavailability .

Biological Activity

2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid, also known by its CAS number 1706442-58-1, is a synthetic organic compound that has attracted significant attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring fused to a pyrimidine ring, connected to an amino-acetic acid moiety. This structural arrangement contributes to its versatility in various chemical reactions and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 1706442-58-1 |

| IUPAC Name | 2-[methyl-(6-pyrrol-1-ylpyrimidin-4-yl)amino]acetic acid |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, which can be beneficial in treating conditions like cancer and infectious diseases .

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. It has been shown to interact with cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent. The structure-activity relationship studies have identified critical functional groups that enhance its efficacy against specific cancer types .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria, although further research is required to fully elucidate its spectrum of activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole and pyrimidine moieties have been explored to enhance potency and selectivity towards target proteins. For example, substituents on the pyrimidine ring have been shown to significantly affect the binding affinity and biological efficacy of the compound .

Case Studies

Several case studies have explored the biological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

- Animal Models : In vivo studies utilizing mouse models have shown that treatment with this compound leads to reduced tumor growth and improved survival rates in subjects with induced tumors .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)(methyl)amino)acetic acid?

- Methodological Answer : The synthesis typically involves coupling a pyrrole-substituted pyrimidine core with a methylaminoacetic acid derivative. Key steps include:

- Nucleophilic substitution at the pyrimidine C4 position using methylamine derivatives.

- Protection/deprotection strategies for reactive functional groups (e.g., amino or carboxylic acid) to avoid side reactions.

- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the pyrrole moiety.

- Computational screening of reaction conditions (temperature, solvent polarity) can optimize yields .

- Critical Note : Monitor reaction progress via LC-MS to detect intermediates and byproducts.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns.

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to verify substitution patterns on the pyrimidine ring and pyrrole linkage .

- HPLC with UV/Vis detection (≥98% purity threshold) using a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid).

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What solubility and stability considerations are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary stock solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Perform accelerated stability studies (pH 7.4, 37°C) with LC-MS monitoring. The acetic acid moiety may hydrolyze under basic conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) to calculate electron distribution and identify reactive sites (e.g., pyrimidine N1 and pyrrole C2 positions) .

- Molecular docking against target proteins (e.g., kinases) to predict binding modes and guide structural modifications.

- MD simulations to assess conformational flexibility in aqueous environments.

- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. What experimental strategies resolve contradictions in kinetic data for this compound’s reactivity?

- Methodological Answer :

- Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify confounding variables .

- Isotopic labeling (e.g., ¹⁵N in the pyrrole ring) to trace reaction pathways via NMR or MS.

- In situ IR spectroscopy to monitor intermediate formation during reactions.

- Case Study : Conflicting hydrolysis rates may arise from solvent polarity effects—use a solvent parameter database (e.g., Dimroth-Reichardt values) to correlate stability .

Q. How can researchers elucidate the mechanism of side reactions during synthesis?

- Methodological Answer :

- Quenching studies at timed intervals followed by LC-MS to trap intermediates.

- Kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms.

- Computational reaction path searches using quantum chemistry software (e.g., Gaussian) to model transition states .

- Example : A competing Michael addition at the pyrimidine C5 position may occur if the methylamino group is unprotected.

Q. What advanced separation techniques improve yield in scaled-up synthesis?

- Methodological Answer :

- Preparative HPLC with chiral columns for enantiopure batches.

- Membrane filtration (e.g., nanofiltration) to remove low-molecular-weight impurities.

- Crystallization optimization via solvent screening (e.g., using the Hansen solubility parameters) .

Data Analysis and Validation Questions

Q. How should researchers validate the reproducibility of bioassay results?

- Methodological Answer :

- Blind replicates : Perform assays in triplicate across independent labs.

- Positive/Negative controls : Include known inhibitors/activators to benchmark activity.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What metrics are essential for comparing this compound’s efficacy against analogs?

- Methodological Answer :

- Selectivity indices (e.g., IC₅₀ ratio between target and off-target proteins).

- Lipophilicity (logP) and membrane permeability (e.g., PAMPA assay) for ADME profiling.

- Thermodynamic solubility in biorelevant media (FaSSIF/FeSSIF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.